2-Methylprop-2-ene-1-sulfonamide
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Overview
Description
2-Methylprop-2-ene-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-methylprop-2-ene moiety
Mechanism of Action
Target of Action
It’s known that sulfonamides generally target the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for dna replication in bacteria .
Mode of Action
2-Methylprop-2-ene-1-sulfonamide, like other sulfonamides, likely acts as a competitive inhibitor of the enzyme dihydropteroate synthase. This inhibition prevents the production of dihydrofolic acid, a precursor to folic acid . The compound’s alkene group may also undergo electrophilic addition reactions .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, affecting the folate pathway. This disruption can inhibit bacterial growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in body fluids and tissues . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is likely the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylprop-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of methallylamine with sulfur dioxide and an appropriate oxidizing agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamide derivatives .
Scientific Research Applications
2-Methylprop-2-ene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-2-ene-1-sulfonic acid: This compound is similar in structure but contains a sulfonic acid group instead of a sulfonamide group.
N-Methylprop-2-ene-1-sulfonamide: Another related compound with a methyl group attached to the nitrogen atom of the sulfonamide group.
Uniqueness
2-Methylprop-2-ene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-methylprop-2-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZDMCHRRNYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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